molecular formula C₁₉H₂₄D₂O₂ B1140797 5beta,19-Cycloandrostane-3,17-dione-d2 CAS No. 71995-57-8

5beta,19-Cycloandrostane-3,17-dione-d2

Cat. No.: B1140797
CAS No.: 71995-57-8
M. Wt: 288.42
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5beta,19-Cycloandrostane-3,17-dione-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5beta,19-Cycloandrostane-3,17-dione-d2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5beta,19-Cycloandrostane-3,17-dione-d2 involves its interaction with specific molecular targets and pathways. As a labeled steroid hormone, it can bind to steroid receptors and influence gene expression. The deuterium labeling allows researchers to track the compound’s metabolic fate and study its effects on various biological processes .

Comparison with Similar Compounds

5beta,19-Cycloandrostane-3,17-dione-d2 is unique due to its stable isotope labeling with deuterium. Similar compounds include:

    5beta-Androstane-3,17-dione: An unlabeled version of the compound.

    5beta,19-Cycloandrostane-3,17-dione: Another variant without deuterium labeling.

The uniqueness of this compound lies in its application for precise metabolic studies and its ability to provide detailed insights into steroid hormone pathways .

Properties

IUPAC Name

(2S,5S,9S,10R)-18,18-dideuterio-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-17-7-6-15-13(14(17)2-3-16(17)21)5-8-18-10-12(20)4-9-19(15,18)11-18/h13-15H,2-11H2,1H3/t13-,14-,15-,17-,18?,19?/m0/s1/i11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGTZPVVUQMNN-MEJGEHNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC45C3(C4)CCC(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C23C1(CCC(=O)C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC5=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675783
Record name (10xi)-(19,19-~2~H_2_)-5,19-Cycloandrostane-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71995-57-8
Record name (10xi)-(19,19-~2~H_2_)-5,19-Cycloandrostane-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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